molecular formula C9H7Cl2N3S B4556363 4-(3,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(3,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4556363
M. Wt: 260.14 g/mol
InChI Key: UIPJXJNOTLLGHO-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H7Cl2N3S and its molecular weight is 260.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.9737738 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

4H-1,2,4-triazole derivatives, such as those related to 4-(3,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, have been extensively studied for their corrosion inhibition properties. These compounds exhibit remarkable efficiency in protecting metals against corrosion in acidic media. For instance, specific triazole derivatives have demonstrated high inhibition efficiency on mild steel in acidic conditions, showcasing their potential in industrial applications to prolong the lifespan of metal components and structures (Lagrenée et al., 2002); (Bentiss et al., 2007).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of 1,2,4-triazole with the intention of exploring their biological activities. Compounds containing the triazole moiety have shown promising antimicrobial and molluscicidal activities, indicating their potential in the development of new therapeutic agents (Shehry et al., 2010). Additionally, the synthesis of novel heterocyclic compounds derived from 1,2,4-triazole and their investigation for lipase and α-glucosidase inhibition highlight their potential in addressing metabolic disorders (Bekircan et al., 2015).

Structural Analysis

Crystal and molecular structure analyses of 1,2,4-triazolo-N-amino-thiols, including derivatives similar to this compound, provide insight into the structural characteristics that may contribute to their functional properties. These studies offer valuable information for the design of compounds with optimized performance for various applications (Sarala et al., 2006).

Electrochemical Studies

Electrochemical behavior studies of thiotriazoles in aqueous-alcoholic media reveal the mechanisms behind their electrooxidation, providing foundational knowledge for developing novel electrochemical sensors or corrosion inhibitors (Fotouhi et al., 2002).

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c1-5-12-13-9(15)14(5)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPJXJNOTLLGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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4-(3,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(3,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-(3,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.